molecular formula C11H24N4O2 B6323881 C-Carboxylic-Acid-Cyclam, 4HCl, 2H2O CAS No. 504433-89-0

C-Carboxylic-Acid-Cyclam, 4HCl, 2H2O

Cat. No. B6323881
CAS RN: 504433-89-0
M. Wt: 244.33 g/mol
InChI Key: DJGGYKYEOIJUMJ-UHFFFAOYSA-N
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Description

C-Carboxylic-Acid-Cyclam, 4HCl, 2H2O, also known as 1,4,8,11-tetraazacyclotetradecane-6-carboxylic acid, is a precursor of bifunctional cyclam . It is sold as a 4HCl salt and appears as a white powder .


Molecular Structure Analysis

The molecular weight of C-Carboxylic-Acid-Cyclam, 4HCl, 2H2O is 390.18 . Its molecular formula is C11H24N4O2,4HCl .


Physical And Chemical Properties Analysis

C-Carboxylic-Acid-Cyclam, 4HCl, 2H2O is a white powder . Its molecular weight is 390.18 and its molecular formula is C11H24N4O2,4HCl .

Mechanism of Action

The interaction of metal cyclams with carboxylate groups is thought to play an important role in their binding to the CXCR4 chemokine receptor and in their anti-HIV activity . Carboxylate groups appear to stabilize the cis-V configuration in solution through Zn(II) coordination and hydrogen bonding .

properties

IUPAC Name

1,4,8,11-tetrazacyclotetradecane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N4O2/c16-11(17)10-8-14-6-4-12-2-1-3-13-5-7-15-9-10/h10,12-15H,1-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGGYKYEOIJUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCC(CNCCNC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,8,11-Tetraazacyclotetradecane-6-carboxylic acid

Synthesis routes and methods

Procedure details

A solution of 0.50 g (1.62 mmol) of compound 3, prepared in example A, stage (b), in 20 ml of absolute ethanol is brought to reflux. 3 ml of a 35% aqueous hydrochloric acid solution are added in small amounts. Reflux is maintained for 48 hours. The mixture is cooled to 0° C. and the precipitate formed is filtered off and washed with ice-cold ethanol. The filtrate is evaporated and then the residue is taken up in the minimum amount of ethanol. The precipitate formed is filtered off and washed with ice-cold ethanol. Compound 6·3HCl is isolated in the form of a white powder (0.57 g, Yield =92%). Overall yield starting from the tetraamine: 87%.
Name
compound 3
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
tetraamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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